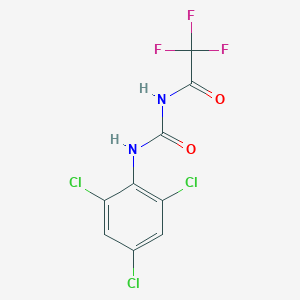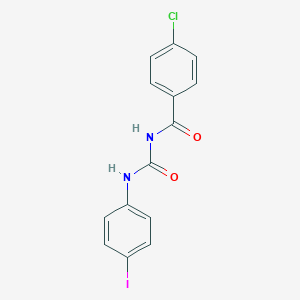![molecular formula C20H17Cl2N5O B284429 7-(3,4-dichlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284429.png)
7-(3,4-dichlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3,4-dichlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives. It has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
作用機序
The mechanism of action of 7-(3,4-dichlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is not fully understood. However, studies have shown that it works by inhibiting the growth of cancer cells and microbes by interfering with their DNA synthesis. It has also been shown to interact with certain neurotransmitters in the brain, which may explain its potential use as an antipsychotic and anxiolytic agent.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells and microbes by interfering with their DNA synthesis. It has also been shown to interact with certain neurotransmitters in the brain, which may explain its potential use as an antipsychotic and anxiolytic agent.
実験室実験の利点と制限
7-(3,4-dichlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it readily available for research purposes. Another advantage is that it has been extensively studied, and its potential applications in various fields are well-established.
One limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications. Another limitation is that it may have potential side effects, which need to be carefully studied before its use in various applications.
将来の方向性
There are several future directions for the study of 7-(3,4-dichlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. One direction is the study of its potential use as an antitumor and antimicrobial agent. Further studies are needed to optimize its use in these applications and to determine its potential side effects.
Another direction is the study of its potential use as an antipsychotic and anxiolytic agent. Further studies are needed to determine its efficacy in these applications and to determine its potential side effects.
In the field of agriculture, further studies are needed to optimize its use as a herbicide and to determine its potential impact on the environment.
Finally, in the field of material science, further studies are needed to explore its potential use as a building block in the synthesis of novel materials with unique properties.
合成法
The synthesis method of 7-(3,4-dichlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves the reaction of 3,4-dichlorobenzylamine with 2-methylphenyl isocyanate in the presence of triethylamine to form the intermediate 3,4-dichlorophenyl-2-methylphenylcarbamate. The intermediate is then reacted with 5-methyl-1H-1,2,4-triazol-3-amine in the presence of acetic anhydride to form the final product.
科学的研究の応用
7-(3,4-dichlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has been shown to possess antitumor and antimicrobial properties. It has also been studied for its potential use as an antipsychotic and anxiolytic agent.
In the field of agriculture, this compound has been studied for its potential use as a herbicide. It has been shown to inhibit the growth of various weed species and has been found to be effective in controlling the growth of weeds in crops.
In the field of material science, this compound has been studied for its potential use as a building block in the synthesis of novel materials. It has been shown to possess unique structural and electronic properties that make it suitable for use in the synthesis of materials with unique properties.
特性
分子式 |
C20H17Cl2N5O |
|---|---|
分子量 |
414.3 g/mol |
IUPAC名 |
7-(3,4-dichlorophenyl)-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C20H17Cl2N5O/c1-11-5-3-4-6-16(11)26-19(28)17-12(2)25-20-23-10-24-27(20)18(17)13-7-8-14(21)15(22)9-13/h3-10,18H,1-2H3,(H,26,28)(H,23,24,25) |
InChIキー |
FQCGWLVNTBSFFZ-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N=CNN3C2C4=CC(=C(C=C4)Cl)Cl)C |
SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N=CNN3C2C4=CC(=C(C=C4)Cl)Cl)C |
正規SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC(=C(C=C4)Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorophenyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284346.png)
![2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-phenylacetamide](/img/structure/B284347.png)
![2-[({[4-(2-Furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B284349.png)

![2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-thienylmethyl)acetamide](/img/structure/B284354.png)
![2,2,2-trifluoro-N-[(3-fluorophenyl)carbamoyl]acetamide](/img/structure/B284355.png)

![Sec-butyl 2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B284358.png)
![ethyl 2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B284359.png)
![4-({[(Trifluoroacetyl)amino]carbonyl}oxy)butyl trifluoroacetylcarbamate](/img/structure/B284362.png)
![1,1,2-Trimethyl-2-({[(trifluoroacetyl)amino]carbonyl}oxy)propyl trifluoroacetylcarbamate](/img/structure/B284363.png)



